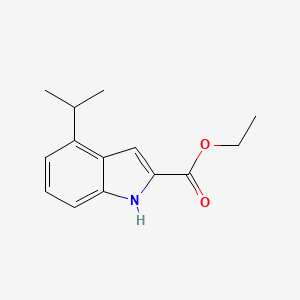

Ethyl 4-isopropyl-1H-indole-2-carboxylate

Description

Historical Context and Significance of Indole (B1671886) Derivatives in Pharmaceutical Sciences

The journey of indole in medicinal chemistry is rich and dates back to the study of the dye indigo. wikipedia.org Its significance intensified with the realization that the indole core is present in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.govnih.gov This discovery spurred extensive research, leading to the identification of numerous indole alkaloids with potent therapeutic properties. ingentaconnect.com

A prime historical example is the indole alkaloid reserpine, derived from the Rauwolfia plant, which has been utilized as an antihypertensive and antipsychotic agent. mdpi.comnih.gov Another notable example is indomethacin, an indole-containing nonsteroidal anti-inflammatory drug (NSAID) widely used to alleviate pain and inflammation. nih.gov These early discoveries laid the groundwork for the development of a plethora of indole-based drugs targeting a wide spectrum of diseases, including cancer, microbial infections, and neurological disorders. mdpi.compurkh.comijpsr.com

The following table provides a glimpse into the historical significance of select indole derivatives in pharmaceuticals:

| Compound Name | Origin/Class | Therapeutic Application |

| Reserpine | Indole alkaloid | Antihypertensive, Antipsychotic |

| Indomethacin | Synthetic indole derivative | Anti-inflammatory |

| Serotonin | Biomolecule | Neurotransmitter |

| Tryptophan | Amino acid | Biosynthetic precursor |

Versatility as a Pharmacophore and its Role in Mimicking Protein Structures

The indole scaffold's versatility as a pharmacophore, the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity, is a key driver of its success in drug discovery. researchgate.netnih.gov Its aromatic nature allows for various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.gov

Furthermore, the indole nucleus has a remarkable ability to mimic the structure of peptides and bind to proteins. nih.gov This biomimetic capability is of paramount importance in drug design, as it allows for the creation of small molecules that can effectively interact with protein binding sites. The indole ring can serve as a scaffold to which various substituents can be attached, enabling the fine-tuning of a compound's pharmacological profile. mdpi.com This structural adaptability has been exploited to design inhibitors for a range of enzymes, including kinases and integrases. aip.orgrsc.org The concept of "microbial metabolite mimicry" further highlights the potential of using indole-like scaffolds to develop drugs with potentially fewer side effects. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

ethyl 4-propan-2-yl-1H-indole-2-carboxylate |

InChI |

InChI=1S/C14H17NO2/c1-4-17-14(16)13-8-11-10(9(2)3)6-5-7-12(11)15-13/h5-9,15H,4H2,1-3H3 |

InChI Key |

KUYJUHNKJKAYHL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2N1)C(C)C |

Origin of Product |

United States |

Positioning of Ethyl 4 Isopropyl 1h Indole 2 Carboxylate Within the Indole 2 Carboxylate Class of Bioactive Molecules

Foundational Approaches to Indole-2-carboxylic Acids and their Esters

Classical Cyclization and Condensation Reactions in Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the direct production of functionalized indoles. mdpi.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com For the synthesis of indole-2-carboxylates, ethyl pyruvate (B1213749) is a common ketone component. nih.gov The reaction can be catalyzed by various Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.org

The Madelung synthesis is another classical method for preparing indoles, which involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperature with a strong base. organic-chemistry.org Indole-2-carboxylic acid, for instance, can be prepared from potassium oxalyl-o-toluidine through this method. orgsyn.org

Esterification Routes from Indole-2-carboxylic Acids for Ethyl Ester Formation

The direct esterification of indole-2-carboxylic acids is a straightforward method for producing ethyl esters like this compound. This is typically achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. orgsyn.org Another approach involves the reaction of indole-2-carboxylic acid with thionyl chloride to form the acyl chloride intermediate, which is then reacted with ethanol to yield the ethyl ester. nih.gov

Care must be taken during the N-alkylation of ethyl indol-2-carboxylate to avoid ester hydrolysis. mdpi.com While methods using aqueous potassium hydroxide (B78521) in acetone (B3395972) can be controlled to yield either the N-alkylated ester or the corresponding acid, the use of sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification. mdpi.comresearchgate.net

Reductive Cyclization Strategies in Indole-2-carboxylate Synthesis

Reductive cyclization is a key strategy for synthesizing indole-2-carboxylates. A common starting material for this approach is ethyl o-nitrophenylpyruvate or the corresponding o-nitrophenylpyruvic acid. orgsyn.org The reduction of the nitro group, followed by cyclization, can be accomplished using various reducing agents, including zinc in acetic acid, ferrous sulfate (B86663) with ammonium (B1175870) hydroxide, or sodium hydrosulfite. orgsyn.org Catalytic hydrogenation over a platinum catalyst is also an effective method. orgsyn.org

A specific example involves the condensation of o-nitrotoluene and diethyl oxalate, followed by reduction with hydrazine (B178648) hydrate (B1144303) in the presence of an iron catalyst to yield indole-2-carboxylic acid. google.com

Advanced Synthetic Strategies for Functionalized Indole-2-carboxylates

Transition Metal-Catalyzed Protocols for Indole-2-carboxylate Scaffold Construction

Modern synthetic chemistry has seen the development of numerous transition metal-catalyzed reactions for the construction of the indole nucleus, offering milder reaction conditions and greater functional group tolerance. tandfonline.commdpi.com Metals such as palladium, copper, rhodium, and iron have been employed in various catalytic systems. tandfonline.comresearchgate.net These methods often involve cross-coupling and cyclization reactions. mdpi.com

For instance, a copper-catalyzed dehydrogenation of indolines can produce indoles using oxygen as the oxidant. organic-chemistry.org Another approach involves the copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives in a mixture of water and methanol. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions

Palladium catalysts are particularly versatile and widely used in indole synthesis. mdpi.comunimi.it Palladium-catalyzed reactions can facilitate the formation of both carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the indole ring. mdpi.com

One notable palladium-catalyzed method is the aerobic amination of aryl C-H bonds. nih.govacs.org This strategy allows for the synthesis of indole-2-carboxylate derivatives from 2-acetamido-3-aryl-acrylates using a catalytic amount of a palladium(II) source with oxygen as the terminal oxidant. nih.govnih.gov This method is applicable to a diverse range of substrates, including those with electron-rich and electron-poor aromatic rings. acs.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an effective means for generating aryl C-N bonds, a key step in many indole syntheses. nih.gov A modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, supporting the intermediacy of hydrazones in the classical Fischer synthesis. wikipedia.org

The Negishi cross-coupling reaction, which couples organic halides with organozinc compounds, has also been applied to the synthesis of functionalized indoles. wikipedia.org While indole derivatives can be challenging substrates for palladium-catalyzed cross-couplings due to their electron-rich nature, this method has been successfully used for the alkylation of bromoindoles. nih.gov Optimization of these reactions often involves screening various palladium catalysts and ligands to achieve high yields and efficiency. bucknell.edu

Below is a table summarizing various synthetic conditions for preparing indole-2-carboxylates:

| Starting Materials | Reagents and Conditions | Product | Reference(s) |

| (Substituted) Phenylhydrazine and Ethyl Pyruvate | Acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂) | Ethyl (substituted)-1H-indole-2-carboxylate | wikipedia.orgnih.gov |

| Indole-2-carboxylic acid | Ethanol, H₂SO₄ or HCl | Ethyl 1H-indole-2-carboxylate | orgsyn.org |

| Indole-2-carboxylic acid | 1. SOCl₂; 2. Ethanol | Ethyl 1H-indole-2-carboxylate | nih.gov |

| Ethyl o-nitrophenylpyruvate | Zn/acetic acid, FeSO₄/NH₄OH, or Na₂S₂O₄ | Ethyl 1H-indole-2-carboxylate | orgsyn.org |

| o-Nitrotoluene and Diethyl oxalate | 1. Condensation; 2. Hydrazine hydrate, Iron catalyst | Indole-2-carboxylic acid | google.com |

| 2-Acetamido-3-aryl-acrylates | Catalytic Pd(II), O₂ | Indole-2-carboxylate derivatives | nih.govacs.orgnih.gov |

| Aryl bromides and Hydrazones | Palladium catalyst | N-Arylhydrazones (precursors to indoles) | wikipedia.org |

| Bromoindoles and Organozinc reagents | Palladium catalyst, Ligand | Alkylated indoles | wikipedia.orgnih.gov |

Copper-Catalyzed Ullmann Coupling Methodologies for Divergent Synthesis

The Ullmann condensation, a copper-catalyzed reaction, serves as a powerful tool for the synthesis of various indole-2-carboxylate derivatives. This methodology facilitates the formation of carbon-nitrogen (C-N) bonds, a crucial step in constructing the indole scaffold. A notable application of this reaction is the synthesis of N-aryl indoles through a decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides. organic-chemistry.org In this process, copper(I) oxide (Cu₂O) acts as an efficient catalyst. organic-chemistry.org The reaction demonstrates good tolerance to a variety of functional groups. organic-chemistry.org

Optimization studies have identified that the use of potassium phosphate (B84403) (K₃PO₄) as the base and N-methylpyrrolidone (NMP) as the solvent at a temperature of 160°C for 12 hours can lead to yields as high as 99%. organic-chemistry.org This method is effective with both aryl iodides and bromides, accommodating various substituents, although steric hindrance from ortho-substituted aryl bromides can lead to lower yields. organic-chemistry.org The proposed mechanism involves the formation of a copper carboxylate, followed by decarboxylation, anion exchange, oxidative addition, and finally reductive elimination to regenerate the copper catalyst. organic-chemistry.org

Furthermore, a one-pot tandem copper-catalyzed Ullmann-type C-N bond formation combined with an intramolecular cross-dehydrogenative coupling process enables the synthesis of multisubstituted indoles from aryl iodides and enamines. organic-chemistry.orgacs.org This approach, carried out in dimethyl sulfoxide (B87167) (DMSO) at 130°C, provides good to excellent yields and is suitable for creating a diverse range of indole structures. organic-chemistry.orgacs.org The optimization of this reaction has shown that copper(I) iodide (CuI) with Johnphos as the ligand and potassium bicarbonate (KHCO₃) as the base provides optimal results. organic-chemistry.org

Table 1: Optimized Conditions for Copper-Catalyzed N-Arylation of Indole-2-carboxylic Acids

| Parameter | Optimal Condition |

| Catalyst | Cu₂O organic-chemistry.org |

| Base | K₃PO₄ organic-chemistry.org |

| Solvent | NMP organic-chemistry.org |

| Temperature | 160°C organic-chemistry.org |

| Time | 12 hours organic-chemistry.org |

| Yield | Up to 99% organic-chemistry.org |

Other Metal-Catalyzed and Metal-Free Cyclization Systems

Beyond copper, other transition metals like palladium have been instrumental in developing synthetic routes to indole-2-carboxylates. Palladium-catalyzed aerobic amination of aryl C-H bonds provides a direct method for synthesizing 1-acetyl indolecarboxylates from 2-acetamido-3-arylacrylates. nih.gov These can then be deacetylated to yield the desired indole-2-carboxylates. nih.gov This reaction utilizes a catalytic amount of a Pd(II) source with oxygen as the terminal oxidant. nih.gov

Metal-free cyclization systems have also gained traction as they align with the principles of green chemistry. chim.it These methods often involve radical, electrophilic, or base-catalyzed cyclizations. chim.it For instance, the synthesis of indoles from 2-vinylanilides can be achieved through an electrocatalytic dehydrogenative cyclization using an organic redox catalyst without the need for external chemical oxidants. organic-chemistry.org Another metal-free approach involves the C-H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant to produce a variety of substituted indoles. organic-chemistry.orgresearchgate.net The proposed mechanism for this reaction involves a radical cation generated by single-electron transfer (SET) and a migratory process through a phenonium ion intermediate. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Cyclization Systems for Indole Synthesis

| Cyclization System | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed | Pd(II) source, O₂ nih.gov | Direct oxidative C-H amination. nih.gov |

| Metal-Free (Electrocatalytic) | Organic redox catalyst organic-chemistry.org | Dehydrogenative cyclization, no external oxidant needed. organic-chemistry.org |

| Metal-Free (Oxidative) | DDQ organic-chemistry.orgresearchgate.net | C-H amination via a radical cation intermediate. organic-chemistry.orgresearchgate.net |

Green Chemistry and Sustainable Synthetic Routes

Microwave-Assisted Synthesis in Ionic Liquid Media

In the pursuit of environmentally benign synthetic methods, the combination of microwave irradiation and ionic liquids has emerged as a powerful tool for the synthesis of indole-2-carboxylic acid esters. researchgate.netscielo.brscite.ai This approach offers significant advantages, including high product yields, shorter reaction times, milder reaction conditions, and simplified workup procedures. researchgate.netscielo.brscite.ai

An improved procedure involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation (100 W) at 50°C. researchgate.netscielo.brscite.ai The use of 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) as the ionic liquid has proven effective. scielo.br For example, the reaction of 2-bromo benzenealdehyde with ethyl isocyanoacetate in the presence of CuI (12 mol%) in [bmim]OH under microwave irradiation for just 10 minutes can yield the desired ethyl 1H-indole-2-carboxylate in 88% yield. researchgate.net This represents a significant improvement over conventional heating methods that may require longer reaction times and higher temperatures. researchgate.net

The synergy between microwave heating and ionic liquids is attributed to the ionic nature of the liquid, which allows for highly effective interactions with the reactants and efficient absorption of microwave energy, leading to rapid and uniform heating. researchgate.net This method aligns with green chemistry principles by reducing energy consumption and often avoiding the use of volatile and hazardous organic solvents. chim.itresearchgate.net

Regioselective Functionalization Techniques for Indole-2-carboxylates

The functionalization of the indole ring at specific positions is crucial for creating diverse derivatives with varied biological activities. The inherent reactivity of the indole nucleus typically favors electrophilic substitution at the C-3 position. chim.it However, various strategies have been developed to achieve regioselectivity at other positions of the indole-2-carboxylate scaffold.

Halogenation Strategies at Specific Ring Positions (e.g., Bromination)

Halogenation, particularly bromination, is a common method for introducing a functional group that can be further modified. The regioselectivity of bromination on the indole-2-carboxylate ring is highly dependent on the reaction conditions and the nature of the substituents on the indole nitrogen. clockss.org

Direct bromination of 1H-indole-2-carboxylic acid using bromine (Br₂) or N-bromosuccinimide (NBS) often targets the 4-position. The reaction is typically carried out in a solvent like acetic acid at low temperatures. Lewis acids such as ferric chloride (FeCl₃) can be used to enhance the efficiency of bromination.

For dimethyl indole-2,3-dicarboxylates, treatment with pyridinium (B92312) hydrobromide perbromide (PHPB) or bromine in the presence of a Lewis acid results in the formation of the 5-bromo derivative as the sole product. clockss.org However, if the indole nitrogen is substituted, for example with a benzyl (B1604629) or benzenesulfonyl group, a mixture of 5-bromo and 6-bromo isomers is obtained. clockss.org Interestingly, a trifluoromethanesulfonyl group on the nitrogen directs the bromination to the C-6 position, yielding the 6-bromo derivative as the major product. clockss.org

Table 3: Regioselectivity of Bromination on Indole-2,3-dicarboxylates

| N-Substituent | Brominating Agent | Major Product |

| H | PHPB/Lewis Acid | 5-bromo clockss.org |

| Benzyl | PHPB/Lewis Acid | Mixture of 5-bromo and 6-bromo clockss.org |

| Benzenesulfonyl | PHPB/Lewis Acid | Mixture of 5-bromo and 6-bromo clockss.org |

| Trifluoromethanesulfonyl | PHPB/Lewis Acid | 6-bromo clockss.org |

Introduction of Diverse Functional Groups at C-3 and C-6 Positions

The C-3 position of indole-2-carboxylates is readily functionalized due to the electron-rich nature of the pyrrole (B145914) ring. The Mannich reaction, for instance, can be used to introduce an aminomethyl group at the C-3 position. nih.gov Vilsmeier-Haack formylation is another common method to introduce a formyl group at C-3, which can then be used as a handle for further transformations. nih.gov

Functionalization at the C-6 position often relies on the strategic use of directing groups or starting with pre-functionalized precursors. For example, the Fischer indole synthesis starting from a substituted aryl hydrazine can yield indole-2-carboxylates with substituents at various positions on the benzene (B151609) ring, including C-6. nih.govacs.org

Recent advances have also demonstrated the possibility of converting a bromo group at the 5-position to other functional groups. For example, a 5-bromoindole-2,3-dicarboxylate can be converted to a 5-acetyl derivative via a Stille coupling with tributyl(1-ethoxyvinyl)tin, followed by hydrolysis. clockss.org Subsequent Baeyer-Villiger oxidation can then yield the 5-acetoxyindole (B1589323) derivative. clockss.org These transformations highlight the versatility of halogenated indole-2-carboxylates as intermediates for accessing a wider range of functionalized indole structures.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Ethyl 4 Isopropyl 1h Indole 2 Carboxylate Derivatives

Influence of Substituent Variation on Biological Activity and Selectivity

The biological profile of indole (B1671886) derivatives can be significantly altered by the type and position of substituents on the indole ring system. nih.govacs.orgresearchgate.net

Impact of the 4-Isopropyl Group and Analogous Substitutions on Pharmacological Profiles

The presence of a lipophilic group, such as an isopropyl group, at the C4 position of the indole ring has been shown to be crucial for certain biological activities. For instance, in the context of anti-HCV agents, a 6-isopropyl indole derivative demonstrated significant activity, suggesting the importance of lipophilicity in this region for the compound's pharmacological profile. nih.gov The substitution at the C4 position can influence the molecule's interaction with its biological target. For example, in the development of dual inhibitors for IDO1 and TDO, modifications at the 4-position of the indole ring were explored. It was found that a linker, such as an NH group, at this position was essential for inhibitory activity. sci-hub.se This indicates that the nature of the substituent at C4 can dictate the compound's ability to bind to the active site of an enzyme. sci-hub.sesci-hub.se

Role of the Ethyl Ester Moiety at C-2 on Target Interactions

The ethyl ester group at the C-2 position of the indole ring plays a critical role in the molecule's interaction with its biological targets. This functional group can participate in key binding interactions, such as chelation with metal ions within the active site of enzymes. nih.govnih.gov For example, in the case of HIV-1 integrase inhibitors, the C2 carboxyl group, along with the indole core, was observed to chelate with two Mg2+ ions in the enzyme's active site. nih.govnih.govnih.gov

Hydrolysis of the ethyl ester to the corresponding carboxylic acid has been shown to enhance the inhibitory activity of some indole-2-carboxylate (B1230498) derivatives. nih.govnih.gov This enhancement is likely due to the increased ability of the free carboxyl group to form strong interactions with the target. nih.gov However, in some cases, the esterified C2 carboxyl group can impair the desired biological activity. nih.gov The choice between an ester and a carboxylic acid at the C2 position is therefore a critical consideration in the design of indole-2-carboxylate-based inhibitors.

Strategic Modifications at the Indole Nitrogen (N1) and their Structure-Activity Implications

Alkylation of the nitrogen atom of the indole ring is a common strategy to modify the properties of indole derivatives. mdpi.com However, this modification requires careful consideration of the reaction conditions to avoid unintended reactions, such as ester hydrolysis. mdpi.com The use of a strong base is typically required to generate the indole anion for subsequent alkylation. mdpi.com Successful N-alkylation has been achieved using potassium hydroxide (B78521) in acetone (B3395972). mdpi.com

C-3 Position Functionalization and its Correlation with Modulatory Activity

Functionalization at the C-3 position of the indole ring is a widely used strategy to enhance the biological activity and selectivity of indole derivatives. nih.govresearchgate.netnih.govrsc.orgclockss.org The introduction of various substituents at this position can lead to compounds with a range of pharmacological activities, including antimicrobial, tranquilizing, and anticonvulsant effects. nih.govresearchgate.net

In the development of HIV-1 integrase inhibitors, the introduction of a long branch at the C3 position of the indole core was found to improve the interaction with a hydrophobic cavity near the active site of the enzyme. nih.gov This modification led to a significant increase in inhibitory activity. nih.gov Similarly, in the context of monocarboxylate transporter 1 (MCT1) inhibitors, substitutions at the C3 position have been explored to optimize the inhibitory potency. nih.gov The Vilsmeier-Haack reaction is a common method used to introduce a formyl group at the C3 position, which can then be further modified to introduce other functional groups. nih.govnih.gov

C-6 Position Derivatization and its Effects on Biological Efficacy

Derivatization at the C-6 position of the indole ring has been shown to have a significant impact on the biological efficacy of indole-2-carboxylate derivatives. nih.govnih.gov In the context of HIV-1 integrase inhibitors, the introduction of a halogenated benzene (B151609) ring at the C6 position was found to effectively bind with the viral DNA through π-π stacking interactions, leading to enhanced inhibitory activity. nih.govnih.gov

Pharmacophore Mapping and Ligand Design Principles for Indole-2-carboxylates

Pharmacophore modeling is a crucial tool in the design of new ligands based on the indole-2-carboxylate scaffold. nih.govacs.orgresearchgate.netnih.gov A pharmacophore model defines the essential structural features required for a molecule to bind to a specific biological target. researchgate.net For indole-2-carboxylate derivatives, key pharmacophoric features often include the indole core, the C2-carboxyl group, and specific substituents at various positions on the indole ring. sci-hub.senih.govnih.gov

The indole core itself often acts as a key structural motif, providing a rigid framework for the attachment of other functional groups. nih.gov The C2-carboxyl group is frequently involved in crucial binding interactions, such as forming hydrogen bonds or chelating with metal ions in the active site of an enzyme. nih.govnih.gov Substituents at other positions, such as C3, C4, and C6, can provide additional interactions with the target, enhancing binding affinity and selectivity. nih.govsci-hub.senih.govnih.gov

Ligand design principles for indole-2-carboxylates often involve optimizing the substituents at these key positions to maximize interactions with the target protein. This can include modifying the size, shape, lipophilicity, and electronic properties of the substituents. For example, introducing a long, hydrophobic branch at the C3 position can improve interactions with a hydrophobic pocket in the target protein, while adding a halogenated benzene ring at the C6 position can introduce favorable π-π stacking interactions. nih.govnih.govnih.gov

Interactive Data Table: SAR of Indole-2-Carboxamide Derivatives as MCT1 Inhibitors nih.govacs.org

| Compound Number | R (Substitution at Amide) | IC50 ± SEM [nM] |

| 17 | phenyl | 314 ± 47 |

| 18 | 1-naphthyl | 193 ± 10 |

| 19 | 2-naphthyl | 109 ± 3 |

| 20 | 2-methylphenyl | 105 ± 6 |

| 21 | 4-methylphenyl | 112 ± 10 |

| 22 | 2-methoxyphenyl | 135 ± 2 |

| 23 | 3-methoxyphenyl | 105 ± 9 |

| 24 | 4-methoxyphenyl | 81.0 ± 4 |

| 25 | 4-fluorophenyl | 793 ± 138 |

| 26 | 4-chlorophenyl | 196 ± 5 |

| 27 | 2,6-dichlorophenyl | 109 ± 2 |

| 28 | 4-bromophenyl | 287 ± 47 |

| 29 | 2-pyridyl | 198 ± 4 |

| 30 | 5-methyl-2-pyridyl | 82.3 ± 4.4 |

| 31 | 5-bromo-2-pyridyl | 214 ± 32 |

| 32 | 3-pyridyl | 109 ± 3 |

This table summarizes the inhibitory activity of a series of indole-2-carboxamide derivatives against Monocarboxylate Transporter 1 (MCT1). The data illustrates how different substituents on the amide nitrogen influence the inhibitory potency (IC50). Generally, substitutions on the phenyl ring attached to the amide nitrogen affected the activity. For instance, a 4-methoxy substitution (compound 24) resulted in the most potent inhibition, while a 4-fluoro substitution (compound 25) significantly weakened the activity.

In-depth Analysis of Ethyl 4-isopropyl-1H-indole-2-carboxylate Derivatives in Medicinal Chemistry Remains Largely Undocumented in Publicly Available Research

Despite the broad interest in indole-based compounds as scaffolds for novel therapeutics, a detailed examination of the structure-activity relationship (SAR) and specific medicinal chemistry design strategies for this compound and its close derivatives is not extensively covered in currently accessible scientific literature. While research into the broader class of indole-2-carboxylates has identified key structural features for various biological activities, specific data focusing on the influence of the 4-isopropyl substituent is scarce.

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Derivatives of indole-2-carboxylic acid, in particular, have been investigated for a range of therapeutic applications, including as antiviral agents against HIV and Hepatitis C virus (HCV), as well as anticancer and anti-inflammatory agents.

General SAR studies on indole-2-carboxylate derivatives have revealed that the indole core and the carboxylic acid (or its ester) at the 2-position are often crucial for interaction with biological targets. For instance, in the context of HIV-1 integrase inhibition, this moiety is known to chelate essential metal ions within the enzyme's active site, a critical interaction for inhibitory activity. nih.gov Modifications at other positions of the indole ring, such as C3, C5, and C6, have been shown to significantly modulate potency and selectivity. The introduction of various substituents at these positions can optimize hydrophobic, steric, and electronic interactions with the target protein. nih.gov

However, the specific impact of a 4-isopropyl group on the biological activity and pharmacokinetic properties of ethyl 1H-indole-2-carboxylate derivatives is not well-documented. One study on broad-spectrum antiviral indole-2-carboxylates concluded that a 4-alkyloxy substituent was not critical for activity, but this does not directly translate to the effects of an isopropyl group, which has different steric and electronic properties. nih.gov

The rational design of potent and selective drug candidates often involves fine-tuning the substitution pattern on a lead scaffold. The introduction of an isopropyl group, for example, can be a strategy to explore hydrophobic pockets within a binding site, potentially increasing binding affinity. It can also influence the metabolic stability of the compound. Without specific studies on this compound, any discussion on the rationale for its specific design remains speculative.

While the synthesis of various substituted indole-2-carboxylates is well-described in the chemical literature, the biological evaluation and detailed SAR that would be necessary to fulfill the requested article outline for this compound are not present in the available search results. The scientific community has explored many avenues within the vast chemical space of indole derivatives, but it appears that this specific substitution pattern has not yet been a focus of published, in-depth medicinal chemistry research.

Therefore, a comprehensive article detailing the elucidation of essential structural elements and rational design strategies specifically for this compound derivatives, complete with data tables and detailed research findings, cannot be generated at this time based on the publicly available information. Further research and publication in this specific area would be required to provide the level of detail requested.

Molecular and Cellular Investigations of Ethyl 4 Isopropyl 1h Indole 2 Carboxylate Derivatives

Mechanistic Basis of Diverse Biological Activities within Cellular Systems

The indole (B1671886) nucleus is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of ethyl 4-isopropyl-1H-indole-2-carboxylate have been the subject of extensive research, revealing a range of biological activities. These activities stem from specific interactions at a molecular and cellular level, targeting key enzymes and structural proteins involved in disease processes. Investigations into these mechanisms have illuminated the potential of this chemical scaffold in the development of novel therapeutic agents. The following sections detail the molecular interactions and cellular effects that underpin the antiviral and antiproliferative properties of these indole derivatives.

Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. nih.gov This process is essential for establishing a persistent infection. nih.gov Consequently, HIV-1 integrase is a prime target for antiviral drug development, and a class of drugs known as integrase strand transfer inhibitors (INSTIs) has proven effective in clinical settings. nih.govnih.gov Derivatives of this compound have emerged as a promising scaffold for the design of new INSTIs. nih.govrsc.org

A key mechanistic feature of many INSTIs is their ability to chelate the divalent magnesium ions (Mg²⁺) present in the active site of HIV-1 integrase. nih.gov These metal ions are crucial for the catalytic activity of the enzyme. Molecular docking studies have shown that the indole core and the C2 carboxyl group of indole-2-carboxylic acid derivatives can effectively chelate the two Mg²⁺ ions within the integrase active site. nih.govrsc.org This interaction is critical for inhibiting the strand transfer step of integration. nih.gov The chelation is facilitated by a cluster of electronegative heteroatoms in the inhibitor molecule that coordinate with the magnesium ions, disrupting the normal enzymatic function. nih.gov

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives

| Compound | Description | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 3 | Indole-2-carboxylic acid derivative | 12.41 | nih.gov |

| Compound 4 | Indole-2-carboxylic acid derivative | 18.52 | nih.gov |

| Compound 17a | Indole-2-carboxylic acid derivative with C6 halogenated benzene (B151609) ring | 3.11 | rsc.org |

| Compound 20a | Indole-2-carboxylic acid derivative with a long branch on C3 | 0.13 | nih.gov |

Beyond metal chelation, the efficacy of these indole derivatives as HIV-1 integrase inhibitors is enhanced by other intermolecular interactions within the enzyme's active site. nih.gov Structural optimizations of the indole scaffold have shown that introducing specific substituents can lead to more potent inhibition. For instance, adding a long branch at the C3 position of the indole core improves interactions with a hydrophobic cavity near the active site. nih.gov Furthermore, the introduction of a halogenated benzene ring at the C6 position can lead to π-π stacking interactions with the viral DNA, specifically with nucleotides like dC20. rsc.org These combined interactions—chelation, hydrophobic interactions, and π-π stacking—contribute to the high-affinity binding of these compounds to the integrase enzyme, effectively blocking its function. nih.govrsc.org

Derivatives of this compound have also demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.comnih.gov The mechanisms underlying this anticancer potential are multifaceted, primarily involving the disruption of essential cellular processes such as cell division and signal transduction. mdpi.com

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov The proper functioning of microtubules is vital for cell division, and agents that interfere with tubulin polymerization can halt the cell cycle and induce apoptosis (programmed cell death). nih.gov Several indole derivatives have been identified as inhibitors of tubulin polymerization. mdpi.comnih.gov These compounds often act by binding to the colchicine-binding site on tubulin, preventing its assembly into microtubules. nih.gov This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.gov

Table 2: Antiproliferative Activity of Selected Indole Derivatives

| Compound | Target Cell Lines | IC₅₀ (µM) | Mechanism | Source |

|---|---|---|---|---|

| Compound 4e | MCF-7, A549, HCT | ~2 | Induces apoptosis | mdpi.com |

| Compound 6e | HepG2, A549, MCF7 | 3.78 ± 0.58 to 24.08 ± 1.76 | Increases ROS generation, induces PARP cleavage | nih.gov |

| Compound 9l | HepG2, A549, MCF7 | 3.78 ± 0.58 to 24.08 ± 1.76 | Increases ROS generation, induces PARP cleavage | nih.gov |

| Compound 41a | SMMC-7721 | - | Inhibits tubulin polymerization, arrests cells at G2/M phase | nih.gov |

Protein kinases are a large family of enzymes that play crucial roles in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, and differentiation. mdpi.com Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. mdpi.comgoogleapis.com Indole derivatives have been shown to inhibit various protein kinases. mdpi.commdpi.com For example, certain indole-2-carboxamides have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in cancer. mdpi.com Other derivatives have shown dual inhibitory effects on both EGFR and Cyclin-Dependent Kinase 2 (CDK2), another key regulator of the cell cycle. rsc.org The inhibition of these kinases disrupts the signaling pathways that drive cancer cell proliferation and survival. mdpi.comrsc.org

Table 3: Kinase Inhibitory Activity of Selected Indole Derivatives

| Compound | Target Kinase(s) | IC₅₀ (nM) | Source |

|---|---|---|---|

| Compound Va | EGFR | 71 ± 06 | mdpi.com |

| Compound 5g | EGFR, CDK2 | EGFR: 85-124 (range for potent derivatives), CDK2: 33 ± 04 | rsc.org |

| Compound 5i | EGFR, CDK2 | EGFR: 85-124 (range for potent derivatives), CDK2: - | rsc.org |

| Compound 5j | EGFR, CDK2 | EGFR: 85-124 (range for potent derivatives), CDK2: - | rsc.org |

Antiproliferative and Anticancer Mechanisms in In Vitro Models

Cellular Effects Including Apoptosis Induction and Cell Cycle Arrest

For instance, a study on the ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) complex, a compound with a related aromatic ester structure, demonstrated significant anticancer activity. nih.gov In both in vitro and in vivo models using Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells, this compound was shown to inhibit tumor cell growth and induce apoptosis. nih.gov The study reported a notable reduction in tumor weight and volume in mice treated with the compound, suggesting its potential as a chemotherapeutic agent. nih.gov The pro-apoptotic effects were further substantiated by the modulation of apoptosis-related gene expression. nih.gov

The induction of cell cycle arrest is another mechanism by which indole derivatives can exert their antiproliferative effects. While direct evidence for this compound is lacking, the general class of indole compounds has been shown to interfere with the cell cycle machinery in various cancer cell lines.

Table 1: In Vivo Anticancer Activity of a Related Benzoate Complex

| Compound | Dose | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | 0.5 mg/kg | 40.70 | nih.gov |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | 1.0 mg/kg | 58.98 | nih.gov |

Reactive Oxygen Species (ROS) Generation and PARP Cleavage Pathways

The induction of apoptosis by many anticancer agents is intricately linked to the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways, including the cleavage of poly(ADP-ribose) polymerase (PARP). ROS can act as secondary messengers in apoptotic signaling, leading to mitochondrial dysfunction and the activation of caspases, which are key executioners of apoptosis. PARP, a nuclear enzyme involved in DNA repair, is a well-known substrate for caspases, and its cleavage is considered a hallmark of apoptosis.

Although direct studies on this compound's role in ROS generation and PARP cleavage are not available, the established pro-apoptotic activity of related indole derivatives suggests that these pathways may be involved. The investigation of these specific mechanisms for this compound would be a critical step in understanding its potential as an anticancer agent.

Anti-inflammatory Properties through Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2)

Inflammation is a complex biological response, and chronic inflammation is a key factor in the pathogenesis of numerous diseases. The nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways are central to the inflammatory process. The indole scaffold is present in several compounds with recognized anti-inflammatory activity.

Research into derivatives containing structural motifs similar to this compound has revealed significant anti-inflammatory potential. For example, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogs have been synthesized and evaluated for their COX-2 inhibitory activity. mdpi.com Several of these compounds demonstrated potent inhibition of the COX-2 enzyme, with IC50 values in the sub-micromolar range, indicating a high degree of selectivity and potency. mdpi.com The presence of the isopropylbenzyl group in these active compounds suggests that this moiety may contribute to the interaction with the COX-2 active site.

Table 2: COX-2 Inhibitory Activity of Related Compounds

| Compound | IC50 (µM) for COX-2 | Reference |

|---|---|---|

| FM4 | 0.74 | mdpi.com |

| FM10 | 0.69 | mdpi.com |

Neuropharmacological Effects and Central Nervous System Targets

The indole ring is a core structure in many neuroactive compounds, including the neurotransmitter serotonin (B10506). This has prompted investigations into the neuropharmacological potential of various indole derivatives.

Cholinesterase Enzyme Modulation (AChE, BuChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of cholinergic neurotransmission. researchgate.net Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Studies on indol-2-carboxylic acid esters containing an N-phenylpiperazine moiety have demonstrated their potential as cholinesterase inhibitors. nih.gov One of the synthesized quaternary ammonium (B1175870) salts of 1H-indole-2-carboxylic acid showed the most potent activity against acetylcholinesterase. nih.gov This indicates that the indole-2-carboxylate (B1230498) framework can serve as a scaffold for the design of novel cholinesterase inhibitors.

Glycine-Binding Site Antagonism of NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity. The glycine-binding site on the NMDA receptor is a key allosteric site that modulates receptor activity. Indole-2-carboxylic acid derivatives have been identified as antagonists of this glycine-binding site. researchgate.netnih.gov These compounds have been shown to competitively inhibit the potentiation of NMDA-gated currents by glycine. nih.gov This antagonistic activity suggests a potential therapeutic application for indole-2-carboxylates in conditions associated with NMDA receptor overactivation, such as neurodegenerative disorders.

Interactions with Serotonin Receptors

Given the structural similarity of the indole nucleus to serotonin, it is plausible that indole derivatives could interact with serotonin receptors or transporters. Research on a related compound, 3-beta-(4-ethyl-3-iodophenyl)nortropane-2-beta-carboxylic acid methyl ester, has shown it to be a high-affinity and selective ligand for the serotonin transporter. nih.gov This finding highlights the potential for indole-2-carboxylate derivatives to modulate serotonergic neurotransmission, which could have implications for the treatment of depression and other mood disorders.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition Profiles

Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine protein kinase, is a key enzyme implicated in a multitude of cellular processes, including metabolism, cell proliferation, and differentiation. nih.gov Its dysregulation has been linked to various pathologies such as neurodegenerative diseases, diabetes, and cancer, making it a prominent target for drug discovery. nih.govnih.gov The indole scaffold has emerged as a promising framework for the design of potent GSK-3β inhibitors. nih.govnih.gov

Recent research has focused on the synthesis and in vitro evaluation of various ethyl 2-carboxylate-1H-indole derivatives for their GSK-3β inhibitory potential. A study focusing on 5-monosubstituted ethyl 1H-indole-2-carboxylate derivatives demonstrated that modifications to the indole ring can significantly influence their inhibitory activity. nih.gov While specific data for the 4-isopropyl derivative is not detailed in the available literature, the findings for related compounds underscore the potential of this chemical class.

In a study by Kamlesh Ramesh, D., & Vivekanand Arvind, C. (2022), a series of new ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives were synthesized and evaluated for their in vitro GSK-3β inhibitory activity using a luminance assay, with results expressed as IC50 values. nih.govresearchgate.net The study identified several compounds with promising to excellent inhibitory activity against GSK-3β. nih.gov

Table 1: In Vitro GSK-3β Inhibitory Activity of Selected Ethyl 2-Carboxylate-5-monosubstituted 1H-indole Derivatives

| Compound ID | Substitution at 5-position | GSK-3β IC50 (µM) | Activity Level |

|---|---|---|---|

| Aii1 | Not specified in abstract | Promising | - |

| Aii2 | Not specified in abstract | Promising | - |

| Aii3 | Not specified in abstract | Promising | - |

| Aii11 | Not specified in abstract | Excellent | - |

Data sourced from a study on 5-monosubstituted derivatives. The exact substitutions and specific IC50 values for these compounds were not available in the abstract. nih.govresearchgate.net

The promising results from these related indole derivatives suggest that the this compound scaffold is a viable candidate for the development of novel GSK-3β inhibitors. Further research to synthesize and test the specific 4-isopropyl derivative is warranted to determine its precise inhibitory profile.

Antimicrobial and Other Reported Bioactivities

The indole nucleus is a fundamental component of many compounds exhibiting a broad spectrum of antimicrobial activities. asianpubs.orgnih.gov Derivatives of ethyl indole-2-carboxylate have been investigated for their potential as antibacterial and antifungal agents. fabad.org.trasianpubs.org The biological activity is often dependent on the nature and position of substituents on the indole ring. asianpubs.org

A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties, which were synthesized from an indole-2-carboxylic acid starting material, demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be in the range of 3.125-50 µg/mL. nih.govresearchgate.net For instance, an indole-triazole derivative (compound 3d in the study) showed notable antibacterial and antifungal promise. nih.gov

Another area of investigation for indole-2-carboxamide derivatives has been their activity against various mycobacterial pathogens, including Mycobacterium tuberculosis. nih.gov While these are amide derivatives rather than the ethyl ester, the studies highlight the potential of the core indole-2-carboxylate scaffold in the development of antimycobacterial agents. nih.gov

In addition to antimicrobial and GSK-3β inhibitory activities, derivatives of indole-2-carboxylic acid have been explored for other biological roles, including as:

Antiviral agents: Certain indole-2-carboxamides have been reported as HIV reverse transcriptase inhibitors. fabad.org.tr

Anticancer agents: Some indole derivatives have shown potential as antitumor compounds. fabad.org.tr

Anti-inflammatory agents: The indole nucleus is a core component of well-known anti-inflammatory drugs. fabad.org.tr

Table 2: Reported Bioactivities of Indole-2-Carboxylate Derivatives

| Derivative Class | Biological Activity |

|---|---|

| Indole-1,2,4 triazole conjugates | Antibacterial and Antifungal asianpubs.org |

| Indole-2-carboxamides | Anti-mycobacterial nih.gov |

| Substituted Indole-2-carboxamides | HIV Reverse Transcriptase Inhibition fabad.org.tr |

| Various Indole Derivatives | Antitumor fabad.org.tr |

The diverse biological activities reported for derivatives of the ethyl 1H-indole-2-carboxylate scaffold highlight its importance in medicinal chemistry. While specific antimicrobial data for this compound is not currently available in the reviewed literature, the consistent antimicrobial efficacy of other substituted indole-2-carboxylate derivatives suggests that it is a promising candidate for future investigation in the search for new antimicrobial agents.

Computational and Theoretical Studies of Ethyl 4 Isopropyl 1h Indole 2 Carboxylate and Analogues

Molecular Modeling and Simulation Techniques for Mechanistic Elucidation

Molecular modeling and simulation serve as a powerful lens to inspect the intricate interactions between small molecules and their biological targets at an atomic level. These methods have been widely applied to the indole-2-carboxylate (B1230498) scaffold to understand how modifications to the core structure influence binding and biological function.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding mode and affinity. For analogues of Ethyl 4-isopropyl-1H-indole-2-carboxylate, docking studies have been instrumental in identifying key interactions that govern their biological activity.

For instance, in the development of novel HIV-1 integrase inhibitors, molecular docking was used to analyze the binding of indole-2-carboxylic acid derivatives. nih.govnih.gov These studies revealed that the indole (B1671886) core and the C2-carboxyl group are crucial for chelating with two magnesium ions (Mg²⁺) within the enzyme's active site. nih.govnih.gov This interaction is a hallmark of many successful integrase strand transfer inhibitors. Further docking analyses of optimized derivatives showed that introducing larger substituents at other positions of the indole ring could lead to enhanced interactions with hydrophobic pockets near the active site, thereby increasing inhibitory potency. nih.govnih.gov

Similarly, docking studies on indole-2-carboxamide derivatives targeting protein kinases like EGFR, VEGFR-2, and BRAFV600E have been performed to rationalize their antiproliferative activity. nih.gov These in silico experiments help to visualize how the compounds fit into the ATP-binding pocket of the kinases and identify specific hydrogen bonds and hydrophobic interactions that contribute to their inhibitory effects. nih.gov In another example, docking of indole-2-carboxylic acid derivatives into the active sites of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in cancer immune evasion, predicted their binding modes and helped explain the structure-activity relationships observed in a series of synthesized compounds. sci-hub.se The carboxyl group at the C2 position was found to be critical for binding and inhibitory activity. sci-hub.se

Table 1: Examples of Molecular Docking Studies on Indole-2-Carboxylate Analogues

| Target Protein | Key Findings from Docking Studies | Reference(s) |

|---|---|---|

| HIV-1 Integrase | The indole core and C2-carboxyl group chelate with two Mg²⁺ ions in the active site. Substituents at C3 can enhance binding by interacting with a nearby hydrophobic cavity. | nih.govnih.gov |

| EGFR, BRAFV600E, VEGFR-2 | Indole-2-carboxamides fit into the kinase ATP-binding pocket, forming key hydrogen bonds and hydrophobic interactions that correlate with antiproliferative activity. | nih.govmdpi.com |

| IDO1/TDO | The C2-carboxyl group is crucial for binding within the active site. | sci-hub.se |

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach has been successfully employed using the indole-2-carboxylate framework to discover new bioactive compounds.

A notable application was the use of molecular docking-based virtual screening to identify novel inhibitors of HIV-1 integrase. nih.govmdpi.com By screening compound libraries, indole-2-carboxylic acid was identified as a promising scaffold. nih.govmdpi.com This initial hit, though modest in potency, served as the foundation for further chemical optimization, ultimately leading to the development of derivatives with significantly enhanced inhibitory activity. nih.govnih.gov This process demonstrates the power of virtual screening to pinpoint novel chemical starting points for drug development.

In another study, a random screening of an in-house compound library led to the discovery of indole-2-carboxylic acid derivatives as dual inhibitors of IDO1 and TDO. sci-hub.se Although the initial hits had weak activity, they provided a novel scaffold for further structural modification and optimization. sci-hub.se

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target over time, offering insights into the stability of the binding pose, the conformational changes in both the ligand and the protein, and the role of solvent molecules.

For indole-2-carboxylate analogues, MD simulations have been used to refine and validate the binding modes predicted by molecular docking. In the study of IDO1/TDO inhibitors, MD simulations were employed to predict the binding modes of indole-2-carboxylic acid derivatives within the enzyme binding pockets, confirming the stability of the docked conformations. sci-hub.se

In a related context, MD simulations were used to study the stability of complexes between the bacterial conjugation protein TrwB and various ligands. acs.org These simulations, conducted over hundreds of nanoseconds, confirmed that ligands could remain stably bound within a channel in the protein, forming persistent hydrogen bonds and hydrophobic interactions, including interactions with indole rings of tryptophan residues within the binding site. acs.org Such studies are crucial for understanding the dynamic nature of the ligand-receptor complex, which is a closer representation of the physiological environment than the static picture provided by docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR models have been developed for various indole derivatives to predict their biological efficacy against different targets. These models are typically generated by calculating a range of molecular descriptors for a set of compounds with known activities and then using statistical methods to create a predictive equation.

For example, a QSAR study was conducted on a series of 52 indole derivatives to model their antifungal activity against Candida albicans. nih.gov The resulting model showed a good correlation between the structural descriptors and the antifungal activity, enabling the prediction of activity for new compounds. sci-hub.senih.gov Similarly, QSAR models have been developed for indole-based compounds as inhibitors of SARS-CoV 3CLpro, the main protease of the SARS virus, and as anticancer agents. nih.govorientjchem.org These models are valuable tools for guiding the design of more potent derivatives by identifying which structural features are most important for activity. nih.govorientjchem.org For instance, a 2D-QSAR model developed for thiosemicarbazone-indole derivatives as anticancer agents was subsequently used to screen and design novel compounds with predicted biological activity. orientjchem.org

The reliability of a QSAR model depends heavily on the appropriate selection of molecular descriptors and rigorous statistical validation. basicmedicalkey.com

Computational Descriptors: A wide array of descriptors can be calculated to represent the physicochemical properties of molecules. In studies involving indole derivatives, these have included:

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors include properties like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and atomic charges. nih.gov

Topological and Geometrical Descriptors: These describe the size, shape, and branching of a molecule. jocpr.comorientjchem.org

Constitutional and Electrostatic Descriptors: These relate to the atomic composition and charge distribution within the molecule. orientjchem.org

For example, in the QSAR study of antifungal indole derivatives, descriptors such as Geary autocorrelation (GATS8p), R-GETAWAY (R7e+), and 2D-MoRSE (G2e) were found to negatively correlate with activity, while H-GETAWAY (HATS3p), 2D-MoRSE (MATS5e), and Radial Distribution Function (RDF045) descriptors showed a positive correlation. sci-hub.se

Statistical Validation: To ensure a QSAR model is robust and has predictive power, it must be thoroughly validated. basicmedicalkey.com Common validation techniques include:

Internal Validation: This assesses the stability of the model using the training set data. A common method is leave-one-out cross-validation (LOO-CV), which generates a cross-validation coefficient (Q²). A high Q² value indicates good internal predictivity. jocpr.comnih.gov

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in model development. The coefficient of determination for the test set (R²_test) is a key metric. nih.govorientjchem.org

Y-Randomization: The biological activity data is randomly shuffled multiple times to generate new QSAR models. A significant drop in the correlation coefficients for the scrambled models confirms that the original model is not due to a chance correlation. orientjchem.org

Table 2: Statistical Parameters Used in QSAR Model Validation for Indole Analogues

| Statistical Parameter | Description | Typical Acceptable Value | Reference(s) |

|---|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 | nih.govnih.govorientjchem.org |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 | nih.govnih.gov |

| R²_adj (Adjusted R²) | R² adjusted for the number of descriptors in the model. | Close to R² | orientjchem.org |

| R²_test (External R²) | Measures the predictive ability of the model on an external test set. | > 0.6 | nih.govorientjchem.org |

| RMSE (Root Mean Square Error) | Measures the deviation between predicted and experimental values. | As low as possible | nih.gov |

| CCC (Concordance Correlation Coefficient) | Measures the agreement between predicted and experimental values. | > 0.8 | nih.gov |

These computational approaches provide a powerful framework for understanding and optimizing the biological activity of this compound and its analogues, accelerating the journey from a chemical scaffold to a potential drug candidate.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool in understanding the intrinsic properties of molecules like this compound. These computational methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of electronic structure, which in turn governs the molecule's reactivity and physical characteristics. By modeling the molecule at the atomic level, researchers can predict various parameters without the need for empirical measurements, offering insights that can guide synthetic efforts and application-oriented research.

For indole derivatives, DFT calculations are commonly employed to elucidate the distribution of electron density, molecular orbital energies, and other quantum mechanical properties. A typical approach involves using a specific functional, such as B3LYP, combined with a basis set like 6-31+G(d,p), to solve the Schrödinger equation for the molecule scilit.com. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. The resulting data from these calculations are crucial for predicting how the molecule will behave in chemical reactions and how it will interact with other molecules and with electromagnetic radiation.

Analysis of Electronic Properties and Reactivity Predictions

The electronic properties of this compound are largely dictated by the interplay of the indole ring system and its substituents: the isopropyl group at the 4-position and the ethyl carboxylate group at the 2-position. The indole nucleus itself is an aromatic system with a high electron density. The isopropyl group, being an alkyl group, is an electron-donating group through an inductive effect, which can influence the electron density of the benzene (B151609) portion of the indole ring. The ethyl carboxylate group at the 2-position is an electron-withdrawing group, which significantly affects the electronic nature of the pyrrole (B145914) part of the indole.

Quantum chemical calculations can quantify these effects through the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For analogous indole derivatives, HOMO-LUMO energies have been determined using DFT, providing insights into their intramolecular charge transfer interactions scilit.com.

From these fundamental properties, various reactivity descriptors can be calculated, as illustrated in the hypothetical data table below for this compound.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative Data)

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Ionization Potential | 6.2 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

| Chemical Hardness | 2.2 eV | Resistance to change in electron distribution |

| Chemical Softness | 0.45 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electronegativity | 4.0 eV | Power to attract electrons |

This data is illustrative and based on typical values for similar indole derivatives. Actual values would require specific DFT calculations for this molecule.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the region around the indole nitrogen and the carbonyl oxygen of the ester group would be expected to show negative potential (red/yellow), indicating susceptibility to electrophilic attack, while the NH proton and parts of the aromatic ring would show positive potential (blue), indicating sites for nucleophilic interaction.

Conformational Analysis and Energetic Minimization

The three-dimensional structure and conformational flexibility of this compound are critical for its interactions and properties. Conformational analysis involves identifying the stable arrangements of the atoms in the molecule (conformers) and determining their relative energies. This is particularly important for the rotatable bonds associated with the isopropyl and ethyl ester substituents.

Similarly, the ethyl carboxylate group at the 2-position has several rotatable bonds (C2-C(carbonyl), C(carbonyl)-O, and O-CH2). The orientation of the ester group relative to the indole ring can affect its electronic interaction with the ring and its accessibility for chemical reactions. The most stable conformation is typically one that minimizes steric hindrance and maximizes electronic stabilization. For instance, a coplanar arrangement of the ester group with the indole ring might be favored to enhance conjugation.

Energetic minimization calculations, a core component of computational chemistry, are used to find the geometry of the molecule that corresponds to a minimum on the potential energy surface. By performing these calculations for various starting geometries, all stable conformers and the transition states connecting them can be identified.

Table 2: Hypothetical Relative Energies of Conformers for this compound (Illustrative Data)

| Conformer | Dihedral Angle (C3-C4-C(isopropyl)-H) | Dihedral Angle (N1-C2-C(carbonyl)=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60° | 0° | 0.00 | 75.3 |

| B | 180° | 0° | 1.20 | 11.2 |

| C | 60° | 180° | 0.85 | 23.5 |

This data is illustrative and intended to represent the concept of different conformers having different energies and populations.

Theoretical Calculation of Spectroscopic and Thermodynamic Properties

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. These calculations are typically performed using DFT, and the results can be compared with experimental spectra to aid in the assignment of vibrational modes. Studies on related indole derivatives have demonstrated excellent agreement between theoretical and experimental vibrational frequencies researchgate.net. This allows for a detailed understanding of the molecule's vibrational characteristics, which are sensitive to its structure and bonding.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Theoretical prediction of ¹H and ¹³C NMR spectra can help in the structural elucidation of the molecule and in assigning the signals observed in experimental NMR spectra.

Theoretical calculations are also employed to determine the thermodynamic properties of molecules. For indole derivatives, high-level quantum-chemical methods have been used to derive standard molar thermodynamic functions of formation, such as enthalpy, entropy, and Gibbs free energy acs.org. These properties are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.

Table 3: Predicted Spectroscopic and Thermodynamic Data for this compound (Illustrative Data)

| Property | Predicted Value (Illustrative) | Method |

| Key IR Frequencies | ~3300 cm⁻¹ (N-H stretch), ~1710 cm⁻¹ (C=O stretch) | DFT (B3LYP/6-31G*) |

| ¹H NMR Chemical Shift (NH) | ~8.5 ppm | GIAO-DFT |

| ¹³C NMR Chemical Shift (C=O) | ~165 ppm | GIAO-DFT |

| Standard Enthalpy of Formation (gas) | +50 kJ/mol | High-level ab initio |

| Standard Gibbs Free Energy of Formation (gas) | +150 kJ/mol | High-level ab initio |

This data is illustrative and based on general values for similar compounds. Accurate data would require specific calculations.

Future Perspectives and Emerging Research Directions for Ethyl 4 Isopropyl 1h Indole 2 Carboxylate Scaffolds

Rational Drug Design and Optimization for Specific Therapeutic Applications

The indole-2-carboxylate (B1230498) scaffold is a highly adaptable template for rational drug design, a process that involves the iterative design and synthesis of compounds to optimize their interaction with a specific biological target. nih.gov The functional groups of the Ethyl 4-isopropyl-1H-indole-2-carboxylate—the ethyl ester at C2, the isopropyl group at C4, and the indole (B1671886) nitrogen (N1)—provide multiple vectors for chemical modification. This allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity for various therapeutic applications.

Research into related indole-2-carboxamide scaffolds has demonstrated significant potential across multiple disease areas. These derivatives have been developed as:

Antiproliferative Agents: By targeting key proteins in cancer progression like receptor tyrosine kinases (EGFR, VEGFR-2) and cyclin-dependent kinases (CDK2), indole-2-carboxamides have shown potent activity against various cancer cell lines. nih.govnih.gov

Antiviral Agents: The indole core is central to the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), where the indole nitrogen and C2-carbonyl group can chelate essential magnesium ions in the enzyme's active site. mdpi.comrsc.orgnih.gov

Antimicrobial Agents: Indole-based compounds are being explored as treatments for tuberculosis, with some derivatives targeting the mycobacterial membrane protein MmpL3. nih.govnih.gov

Receptor Modulators: The scaffold has been successfully used to create agonists for the TRPV1 ion channel, which is involved in pain and inflammation, and allosteric modulators for the cannabinoid CB1 receptor. mdpi.comacs.orgnih.gov

The future of the this compound scaffold in drug design lies in systematically exploring substitutions at each position to build comprehensive structure-activity relationships (SAR). For instance, the C4-isopropyl group could be varied to probe hydrophobic pockets in a target protein, while the ethyl ester could be converted to a library of amides to explore different hydrogen bonding interactions. acs.orgresearchgate.net This rational, target-centric approach is a powerful strategy for transforming this promising scaffold into optimized clinical candidates.

| Compound Class | Therapeutic Target/Application | Key Research Findings | Citations |

| Indole-2-carboxamides | Anticancer (Kinase Inhibition) | Derivatives show potent inhibition of EGFR, VEGFR-2, and BRAFV600E kinases, leading to antiproliferative activity in the nanomolar range. | nih.gov |

| Indole-2-carboxylic Acids | Anti-HIV (Integrase Inhibition) | Scaffold chelates Mg2+ ions in the HIV-1 integrase active site; structural optimization at C3 and C6 significantly improves inhibitory activity. | mdpi.comrsc.org |

| Indole-2-carboxamides | Antitubercular (MmpL3 Inhibition) | Analogues display high activity against Mycobacterium tuberculosis with minimal cytotoxicity to mammalian cells. | nih.gov |

| Indole-2-carboxamides | Pain & Inflammation (TRPV1 Agonism) | Novel and selective agonists for the TRPV1 ion channel were developed from the indole-2-carboxamide scaffold. | mdpi.comnih.gov |

| Indole-2-carboxamides | Neurological (CB1 Allosteric Modulation) | The scaffold serves as a viable template for developing allosteric modulators of the cannabinoid CB1 receptor. | acs.orgnih.gov |

Exploration as Chemical Biology Probes for Target Validation

A critical challenge in drug discovery is identifying the precise molecular target of a bioactive compound. Chemical biology probes are essential tools designed to solve this problem through target identification and validation. nih.gov The this compound scaffold is an ideal candidate for transformation into such probes. By understanding a molecule's mechanism of action, researchers can develop more selective drugs and better predict potential off-target effects.

One of the most powerful techniques in this area is Photoaffinity Labeling (PAL) . nih.govmdpi.com This strategy involves chemically modifying a bioactive compound, such as an indole-2-carboxylate derivative, by incorporating two key features:

A photoreactive group (e.g., a benzophenone, diazirine, or aryl azide) that, upon exposure to UV light, forms a covalent bond with the nearest interacting protein. nih.govmdpi.comscispace.com

A reporter tag (e.g., an alkyne or azide) that allows for the subsequent detection and enrichment of the now-labeled protein via "click chemistry." mdpi.com

Indole-based scaffolds have been successfully converted into photoaffinity probes to investigate their biological targets. nih.govmdpi.com For example, photoactivatable functionalities have been incorporated into indole-2-carboxamide allosteric modulators to map their binding site on the cannabinoid CB1 receptor. nih.gov This approach allows for the unambiguous identification of direct binding partners within a complex cellular environment.

Future research can focus on synthesizing derivatives of this compound equipped with these functionalities. Such probes could be used in chemoproteomic experiments to pull down and identify their cellular targets, providing invaluable insights into their biological function and therapeutic potential.

| Component | Function | Common Examples |

| Photoreactive Group | Forms a covalent bond with the target protein upon UV activation. | Benzophenone, Aryl Azide, Phenyltrifluoromethyldiazirine, Diazirine |

| Reporter Tag | Enables enrichment and identification of the labeled protein. | Alkyne, Azide, Biotin |

Development of Advanced Synthetic Methodologies for Complex Analogues

To fully harness the potential of the this compound scaffold, medicinal chemists require robust and flexible synthetic methods to generate a diverse library of complex analogues for biological screening. rsc.org The indole-2-carboxylate core is chemically tractable, serving as a versatile precursor for a wide range of chemical transformations. clockss.orgnih.gov

Emerging research in this area focuses on developing novel and efficient synthetic routes, including:

Late-Stage Functionalization: Modern catalytic methods, particularly those using palladium and copper, enable the precise installation of various functional groups onto the indole core at late stages of a synthetic sequence. This includes C-H activation, cross-coupling reactions for forming C-C and C-N bonds, and decarboxylative couplings. rsc.orgorganic-chemistry.org

Scaffold Hopping and Elaboration: Starting from ethyl 1H-indole-2-carboxylates, chemists can build more complex, polycyclic structures. For example, reactions with activated glycerol (B35011) carbonate can lead to the formation of fused 3,4-dihydro-1H- clockss.orgnih.govoxazino[4,3-a]indole systems, opening up new chemical space. nih.gov

Amide and Peptide Coupling: The carboxylic acid, readily obtained from the hydrolysis of the ethyl ester, is a key handle for creating indole-2-carboxamides. researchgate.net Efficient coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) are used to link the indole core to a vast array of amines, creating peptidomimetics and other complex molecules. nih.govacs.org

Regiospecific Functionalization: Methods for the selective functionalization at specific positions, such as the N1-position or the C3- and C6-positions of the indole ring, are crucial for systematic SAR studies. mdpi.comnih.gov

The continued development of these advanced synthetic methodologies will be critical for efficiently producing novel analogues of this compound, accelerating the discovery of compounds with new or improved biological activities.

Integrated Approaches: Synergizing Experimental and Computational Research Paradigms

The modern drug discovery process increasingly relies on the powerful synergy between computational (in silico) and experimental (in vitro/in vivo) research. ijpsjournal.comrsc.org This integrated paradigm significantly accelerates the identification and optimization of lead compounds by focusing laboratory resources on the most promising candidates. The exploration of the this compound scaffold is perfectly suited for this approach.

A typical integrated workflow involves several key stages:

In Silico Screening and Docking: Computational tools are used to screen large virtual libraries of compounds against the three-dimensional structure of a target protein. mdpi.comacs.org Molecular docking simulations predict the binding mode and affinity of molecules, helping to prioritize which compounds to synthesize. nih.govmdpi.com This has been effectively used for indole derivatives targeting kinases and viral enzymes. nih.govmdpi.com

Rational Design and Synthesis: The insights from docking studies guide the design of new analogues. For example, if a simulation shows an unoccupied hydrophobic pocket near the C4-isopropyl group, chemists can synthesize derivatives with larger alkyl groups at that position to enhance binding.

Experimental Validation: The synthesized compounds are then tested in biological assays to measure their actual activity (e.g., enzyme inhibition, cellular potency). nih.govnih.gov This experimental data provides crucial feedback that is used to refine the computational models.

Iterative Optimization: This cycle of computational prediction, chemical synthesis, and biological testing is repeated to systematically improve the compound's properties, leading to the development of highly potent and selective drug candidates. mdpi.com